bd750

Immunosuppression JAK3/STAT5 Inhibition Structure-Activity Relationship

BD750 is the most effective immunosuppressant among benzothiazole derivatives. Minor structural modifications in analogs (BD711-BD782) result in complete loss of activity, making BD750 the only reliable tool for JAK3/STAT5 pathway studies. Ideal as a benchmark control in HTS assays (IC50 1.1–1.5 μM) and for generating tolerogenic dendritic cells (tolDC) in preclinical models. Avoid experimental failure—do not substitute with uncharacterized analogs.

Molecular Formula C14H13N3OS
Molecular Weight 271.34 g/mol
CAS No. 895845-12-2
Cat. No. B1662695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebd750
CAS895845-12-2
Synonyms2-Benzothiazol-2-yl-1,2,4,5,6,7-hexahydro-indazol-3-one;  2-(2-Benzothiazolyl)-4,5,6,7-tetrahydro-                              2H-indazol-3-ol
Molecular FormulaC14H13N3OS
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C14H13N3OS/c18-13-9-5-1-2-6-10(9)16-17(13)14-15-11-7-3-4-8-12(11)19-14/h3-4,7-8,16H,1-2,5-6H2
InChIKeyQWUHPPCZZXKXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BD750 (CAS 895845-12-2 / 892686-59-8) Product Evidence Guide: Procurement-Relevant Immunosuppressive Differentiation


BD750 is a synthetic benzothiazole derivative identified as a dual inhibitor of Janus kinase 3 (JAK3) and signal transducer and activator of transcription 5 (STAT5). It functions by suppressing IL-2-induced, JAK3/STAT5-dependent T-cell proliferation. The compound is primarily utilized as a research tool for studying T-cell mediated immune responses, including applications in autoimmunity and transplantation models [1]. The molecular entity is described interchangeably under CAS numbers 895845-12-2 (registry number for the core structure) and 892686-59-8 (the specific tautomeric/product form widely referenced in biological studies); procurement should verify the exact CAS number corresponding to the required purity and vendor specifications .

Procurement Risk Analysis for BD750 (895845-12-2): Why Analog Substitution Is Not Supported by Evidence


Generic substitution with other benzothiazole derivatives or JAK3/STAT5 inhibitors is not scientifically justified for BD750. Primary research demonstrates that minor structural modifications within the benzothiazole series lead to complete loss of functional immunosuppressive activity. Screening of structurally related analogs (e.g., BD711, BD713, BD752, BD754, BD758, BD771, BD774, BD779, BD782) revealed that the majority exhibited no detectable inhibitory effect on T-cell proliferation, underscoring a strict structure-activity relationship (SAR) where only BD750 and a few close analogs retain potency [1]. Consequently, substituting BD750 with an uncharacterized analog or a different JAK inhibitor without head-to-head data carries a high risk of experimental failure and irreproducible results.

BD750 (895845-12-2) Quantitative Differentiation Evidence: Comparator-Based Data for Informed Procurement


Comparative Potency of BD750 Versus Closest Structural Analogs in T-Cell Proliferation Assays

BD750 was directly compared against a panel of benzothiazole derivatives (BD711, BD713, BD752, BD754, BD758, BD771, BD774, BD779, BD782) in a standardized T-cell proliferation assay. BD750 exhibited markedly superior potency, whereas several analogs showed no activity. The quantitative IC50 values demonstrate that BD750 is approximately 10-fold to 30-fold more potent than the next most active compounds in the series [1].

Immunosuppression JAK3/STAT5 Inhibition Structure-Activity Relationship

In Vivo Anti-Inflammatory Efficacy of BD750 in Delayed-Type Hypersensitivity Model

BD750's immunosuppressive activity was validated in vivo using a dinitrofluorobenzene (DNFB)-induced delayed-type hypersensitivity (DTH) mouse model. Treatment with BD750 produced a dose-dependent reduction in ear swelling, a quantitative measure of T-cell-mediated inflammation, compared to vehicle-treated controls [1].

In Vivo Pharmacology Delayed-Type Hypersensitivity Autoimmune Disease Models

BD750-Induced Tolerogenic Dendritic Cells Demonstrate Functional Equivalence to CP690550 (Tofacitinib)-Treated Cells in EAE Model

In an experimental autoimmune encephalomyelitis (EAE) model, BD750 treatment induced tolerogenic dendritic cells (tolDC) that, upon adoptive transfer, ameliorated disease severity and reduced inflammatory infiltrates and demyelination in spinal cord tissues. The study explicitly notes that the functional effects of BD750-induced tolDC were similar to those of DCs treated with CP690550 (tofacitinib), a known JAK/STAT inhibitor [1].

Tolerogenic Dendritic Cells Experimental Autoimmune Encephalomyelitis Immunomodulation

Selectivity Profile: BD750 Lacks Overt Cytotoxicity and Spares Early T-Cell Activation Markers

In mechanistic studies, BD750 demonstrated a favorable selectivity profile by inhibiting T-cell proliferation without causing overt cytotoxicity. It did not affect the expression of early T-cell activation markers CD25 and CD69, nor did it impair IL-2 and IL-4 secretion. Instead, BD750 induced cell cycle arrest at the G0/G1 phase in activated T cells, indicating a targeted immunosuppressive mechanism rather than broad cellular toxicity [1].

Cytotoxicity Immunosuppression Selectivity Cell Cycle Arrest

Evidence-Backed Application Scenarios for BD750 (895845-12-2) in Preclinical Research


In Vitro Screening of JAK3/STAT5-Dependent T-Cell Proliferation Inhibitors

Based on the direct comparative data establishing BD750's superior potency over its structural analogs [1], this compound serves as an ideal positive control or benchmark in high-throughput screening assays designed to identify novel JAK3/STAT5 pathway inhibitors. Its well-characterized IC50 values (1.1-1.5 μM) provide a reliable reference point for validating assay sensitivity and comparing the efficacy of test compounds in human and mouse T-cell models.

Preclinical Murine Models of Autoimmune Disease and Transplantation Rejection

The in vivo efficacy of BD750 in both DTH and EAE models [REFS-1, REFS-2] supports its use in preclinical studies investigating the therapeutic potential of JAK3/STAT5 inhibition. The compound is appropriate for evaluating disease amelioration in models of multiple sclerosis (EAE), rheumatoid arthritis, and graft rejection, where T-cell-mediated pathology is a primary driver.

Generation and Functional Characterization of Tolerogenic Dendritic Cells (tolDC)

The demonstrated ability of BD750 to induce tolDC with functional similarity to CP690550-treated cells [2] positions this compound as a valuable tool for ex vivo manipulation of dendritic cells. Researchers studying immune tolerance mechanisms or developing cell-based therapies for autoimmune diseases can employ BD750 to generate tolDC populations for adoptive transfer experiments and phenotypic characterization.

Mechanistic Studies of JAK3/STAT5 Signaling Without Confounding Cytotoxicity

The established selectivity profile—specifically, the lack of overt cytotoxicity and preservation of early T-cell activation markers [1]—makes BD750 a preferred reagent for dissecting the JAK3/STAT5 signaling cascade. It enables researchers to attribute observed biological effects directly to pathway inhibition rather than non-specific cell death, which is critical for generating interpretable data in cell signaling and immunopharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for bd750

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.